
3-Iodo-2-methylprop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(e)-3-iodo-2-methylprop-2-en-1-ol is an organic compound with the molecular formula C4H7IO It is characterized by the presence of an iodine atom attached to a carbon-carbon double bond, making it an allylic iodide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-iodo-2-methylprop-2-en-1-ol can be achieved through several methods. One common approach involves the iodination of 2-methylprop-2-en-1-ol using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, with the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (e)-3-iodo-2-methylprop-2-en-1-ol may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(e)-3-iodo-2-methylprop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding the corresponding alkene.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(e)-3-iodo-2-methylprop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (e)-3-iodo-2-methylprop-2-en-1-ol involves its reactivity as an allylic iodide. The iodine atom can participate in various chemical reactions, acting as a leaving group in substitution reactions or as a site for oxidation or reduction. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-iodo-2-methylprop-1-ene: Similar structure but lacks the hydroxyl group.
2-iodo-3-methylbut-2-ene: Different positioning of the iodine atom and double bond.
3-bromo-2-methylprop-2-en-1-ol: Bromine instead of iodine.
Uniqueness
(e)-3-iodo-2-methylprop-2-en-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both an iodine atom and a hydroxyl group allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis.
Propiedades
Fórmula molecular |
C4H7IO |
|---|---|
Peso molecular |
198.00 g/mol |
Nombre IUPAC |
(E)-3-iodo-2-methylprop-2-en-1-ol |
InChI |
InChI=1S/C4H7IO/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2+ |
Clave InChI |
GGCHQVLKOFTLDN-DUXPYHPUSA-N |
SMILES isomérico |
C/C(=C\I)/CO |
SMILES canónico |
CC(=CI)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



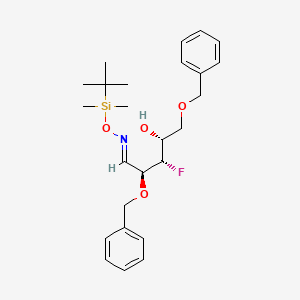
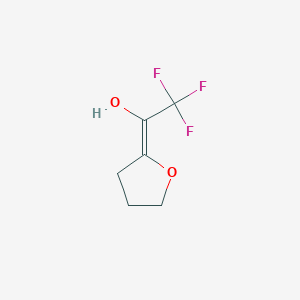
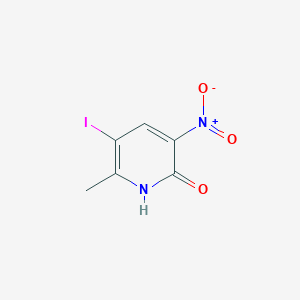

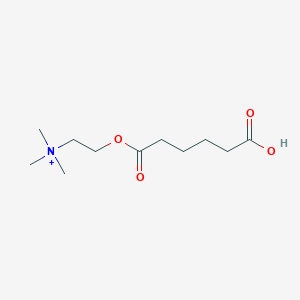
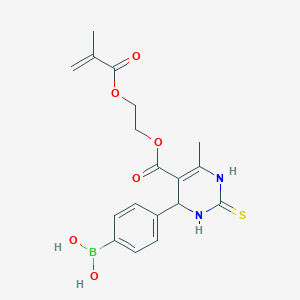
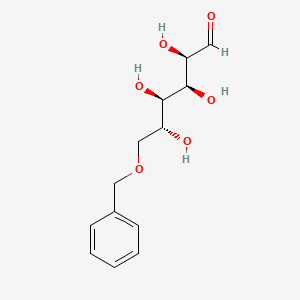


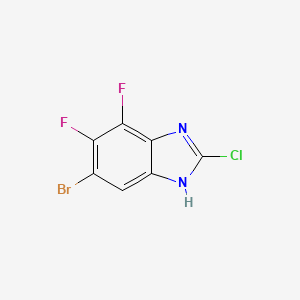
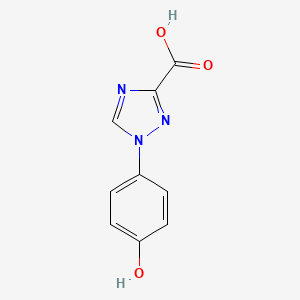

![2-(Carboxy(hydroxy)methyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15205515.png)
